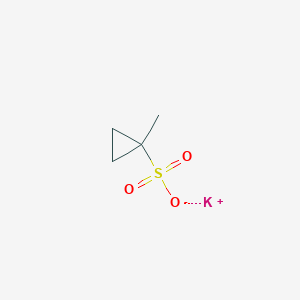

Potassium 1-methylcyclopropane-1-sulfonate

Vue d'ensemble

Description

Potassium 1-methylcyclopropane-1-sulfonate is a chemical compound with the molecular formula C4H7KO3S and a molecular weight of 174.26 g/mol. It is widely used in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium 1-methylcyclopropane-1-sulfonate can be synthesized through several methods. One common approach involves the reaction of 1-methylcyclopropane with a sulfonating agent, followed by neutralization with potassium hydroxide. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and distillation, is also common to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

Potassium 1-methylcyclopropane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids under specific conditions.

Reduction: Reduction reactions can convert it into different cyclopropane derivatives.

Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted cyclopropane compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfonic acids, reduced cyclopropane derivatives, and substituted cyclopropane compounds.

Applications De Recherche Scientifique

Potassium 1-methylcyclopropane-1-sulfonate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis to create various cyclopropane derivatives.

Biology: It is employed in studies related to enzyme inhibition and protein interactions.

Medicine: Research on its potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which potassium 1-methylcyclopropane-1-sulfonate exerts its effects involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to potassium 1-methylcyclopropane-1-sulfonate include:

Potassium cyclopropane-1-sulfonate: Lacks the methyl group on the cyclopropane ring.

Sodium 1-methylcyclopropane-1-sulfonate: Similar structure but with sodium instead of potassium.

1-Methylcyclopropane-1-sulfonic acid: The acid form without the potassium ion.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct reactivity and properties compared to its analogs. Its potassium ion enhances its solubility and reactivity in various chemical reactions, making it a valuable reagent in organic synthesis.

Activité Biologique

Potassium 1-methylcyclopropane-1-sulfonate (K-MCPS) is a sulfonate compound with potential applications in various fields, including agriculture and food preservation. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₄H₇KO₃S

- Molecular Weight : 174.26 g/mol

- Appearance : Ranges from bright red to brownish-red

- Melting Point : Specific data not widely published

K-MCPS functions primarily as an ethylene inhibitor, which is crucial in regulating the ripening process of fruits and vegetables. Ethylene is a plant hormone that promotes ripening and senescence. By inhibiting ethylene action, K-MCPS can extend the shelf life of produce, making it valuable in postharvest technology.

Ethylene Inhibition

Research indicates that K-MCPS effectively reduces ethylene production in treated fruits. This inhibition leads to:

- Extended Shelf Life : Fruits treated with K-MCPS show delayed ripening and senescence.

- Improved Quality : Enhanced firmness and reduced decay rates have been observed in various cultivars.

Case Studies

- Apples : A study demonstrated that K-MCPS treatment significantly improved the storability of several apple cultivars, including 'Hwangok', by maintaining firmness and reducing decay during storage at low temperatures .

- Papaya : In another investigation, the application of K-MCPS resulted in physiological changes that delayed cell wall degradation, thus prolonging the freshness of papaya fruits .

Enzymatic Activity

K-MCPS has been shown to influence the activity of enzymes related to cell wall degradation, such as:

- β-Galactosidase

- α-Galactosidase

- β-Glucosidase

These enzymes are crucial for the softening process during ripening. The treatment with K-MCPS resulted in lower enzymatic activities compared to untreated controls, indicating its role in maintaining fruit texture .

Gene Expression Analysis

Gene expression studies revealed that K-MCPS treatment affects the transcription levels of genes involved in ethylene biosynthesis and signaling pathways. For instance, genes such as MdACS1 and MdACO1 showed reduced expression levels in treated apples, correlating with decreased ethylene production .

Data Summary Table

| Parameter | Control (Untreated) | K-MCPS Treated |

|---|---|---|

| Firmness (N) | 5.0 | 7.5 |

| Decay Rate (%) | 20 | 5 |

| β-Galactosidase Activity | High | Low |

| MdACS1 Expression | High | Low |

Propriétés

IUPAC Name |

potassium;1-methylcyclopropane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S.K/c1-4(2-3-4)8(5,6)7;/h2-3H2,1H3,(H,5,6,7);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXUWQBHVHSVDT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)S(=O)(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7KO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.